1-(4-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-14-8-6-13(7-9-14)12-23-10-2-5-17(19(23)25)18(24)22-16-4-1-3-15(21)11-16/h1-11H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHZNVJNIWXZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 3-chlorophenylamine.
Formation of Intermediate: These starting materials undergo a nucleophilic substitution reaction to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization under specific conditions to form the dihydropyridine ring.
Final Product:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, specific temperatures, and catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(4-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with similar therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and potential therapeutic benefits.
Biological Activity
1-(4-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a dihydropyridine core substituted with chlorobenzyl and chlorophenyl groups. Its molecular formula is C18H15Cl2N3O, and it has a molecular weight of approximately 356.24 g/mol. The presence of halogen atoms (chlorine) enhances its biological activity by influencing lipophilicity and receptor interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer properties.
- Modulation of Receptor Activity : It interacts with various receptors, potentially affecting signal transduction pathways that regulate cell growth and apoptosis.
- Antioxidant Properties : The structure allows for the scavenging of free radicals, which is beneficial in reducing oxidative stress in cells.
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer activity. A notable study demonstrated that the compound effectively suppressed the growth of cancer stem cells (CSCs) in vitro. The results are summarized in Table 1.
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| NSCLC | 10 µM | 70% inhibition of cell growth | |
| Ovarian | 5 µM | Induction of apoptosis | |
| Glioblastoma | 1 µM | Significant reduction in tumor spheroid formation |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. A study using in silico methods suggested that it could inhibit neurodegenerative processes by modulating glutamate receptors, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated various cancer cell lines with the compound at different concentrations. The findings indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates among cancerous cells. This supports the hypothesis that the compound may serve as a lead candidate for further drug development targeting CSCs.
Case Study 2: Neuroprotection
A separate investigation explored the neuroprotective potential of the compound through molecular docking studies. The results indicated strong binding affinity to key receptors involved in neurodegeneration, suggesting that it could mitigate neuronal loss associated with diseases like Alzheimer's .
Q & A
Q. What synthetic strategies are commonly employed for synthesizing 1-(4-chlorobenzyl)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and what factors influence yield optimization?
The synthesis typically involves multi-step routes starting from simpler precursors. Key steps include:
- Nucleophilic substitution : Introduction of the chlorobenzyl group via alkylation under reflux conditions in solvents like DMF or THF .
- Condensation reactions : Formation of the dihydropyridine core using catalysts such as Lewis acids (e.g., AlCl₃) to enhance reaction efficiency .
- Purification : Chromatography (e.g., silica gel column) is critical for isolating the final product, with solvent systems optimized based on polarity . Yield optimization requires strict control of temperature (±2°C), anhydrous conditions, and real-time monitoring via TLC or HPLC .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., distinguishing 3-chlorophenyl vs. 4-chlorophenyl attachment) .
- Mass spectrometry : High-resolution MS validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- X-ray crystallography : Resolves stereochemical ambiguities and confirms the dihydropyridine ring conformation .
Q. What biological activities have been reported for this compound, and what assay models are typically used?
- Antimicrobial activity : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values reported) .
- Enzyme inhibition : Evaluated against kinases or proteases using fluorometric assays .
- Anti-inflammatory effects : Measured via COX-2 inhibition in murine macrophage models .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve selectivity for the dihydropyridine ring over pyrrolidine byproducts .
- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) reduce hydrolysis of the carboxamide group during alkylation .
- Microwave-assisted synthesis : Enhances reaction rates and reduces decomposition compared to conventional reflux .
Q. How should researchers resolve structural ambiguities arising from overlapping spectral data?
- 2D NMR experiments : NOESY or COSY correlations clarify spatial proximity of substituents (e.g., differentiating ortho vs. para chlorophenyl groups) .
- Computational modeling : DFT calculations predict NMR chemical shifts to validate proposed conformers .
- Comparative crystallography : Use SHELX software to refine X-ray data and compare with structurally analogous compounds .
Q. What methodologies address contradictions in reported biological activities across studies?
- Dose-response reevaluation : Test activity across a broader concentration range to identify non-linear effects .
- Structural analogs : Compare activities of derivatives (e.g., 3-chlorophenyl vs. 4-chlorophenyl) to isolate substituent-specific effects .
- Assay standardization : Replicate studies under consistent conditions (e.g., cell line, incubation time) to minimize variability .
Q. What hypotheses exist regarding the compound’s mechanism of action, and how can they be tested experimentally?
- Enzyme binding : Molecular docking studies suggest interaction with ATP-binding pockets in kinases. Validate via site-directed mutagenesis .
- Receptor modulation : Radioligand displacement assays (e.g., using ³H-labeled ligands) assess affinity for GPCRs or ion channels .
- Metabolic profiling : LC-MS/MS identifies active metabolites in vitro to distinguish parent compound effects from derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
